molecular formula C19H15ClFNO2S B2437387 2-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide CAS No. 2380185-70-4

2-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide

Cat. No.: B2437387
CAS No.: 2380185-70-4
M. Wt: 375.84
InChI Key: CKNNQJYJWFHORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with chloro, fluoro, hydroxy, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of nitro groups would yield amines.

Scientific Research Applications

2-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorobenzamide: Lacks the hydroxy and thiophenyl groups, making it less complex.

    4-Fluoro-N-(2-hydroxyethyl)benzamide: Similar but lacks the chloro and thiophenyl groups.

    2-Chloro-N-(2-hydroxy-2-phenylethyl)benzamide: Similar but lacks the fluoro and thiophenyl groups.

Uniqueness

2-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO2S/c20-16-10-14(21)7-8-15(16)19(24)22-11-17(23)12-3-5-13(6-4-12)18-2-1-9-25-18/h1-10,17,23H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNNQJYJWFHORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=C(C=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.